Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate
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Overview
Description
Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, and sulphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate typically involves multiple steps, including halogenation, sulfonation, and methylation reactions. The process begins with the halogenation of a naphthalene derivative, followed by sulfonation to introduce the sulphonatooxy group. Subsequent methylation and indole formation steps are carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and naphthalene-based compounds with sulfonate and methoxy groups. Examples include:
- 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-1H-indole
- 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-4-methyl-1H-indole
Uniqueness
What sets Disodium 5-chloro-2-(4-chloro-1-(sulphonatooxy)-2-naphthyl)-7-methoxy-4-methyl-1H-indol-3-yl sulphate apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
4086-05-9 |
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Molecular Formula |
C20H13Cl2NNa2O9S2 |
Molecular Weight |
592.3 g/mol |
IUPAC Name |
disodium;[4-chloro-2-(5-chloro-7-methoxy-4-methyl-3-sulfonatooxy-1H-indol-2-yl)naphthalen-1-yl] sulfate |
InChI |
InChI=1S/C20H15Cl2NO9S2.2Na/c1-9-13(21)8-15(30-2)18-16(9)20(32-34(27,28)29)17(23-18)12-7-14(22)10-5-3-4-6-11(10)19(12)31-33(24,25)26;;/h3-8,23H,1-2H3,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
KIJRNJKWJKPKAT-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=C(C2=C1C(=C(N2)C3=C(C4=CC=CC=C4C(=C3)Cl)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC)Cl.[Na+].[Na+] |
Origin of Product |
United States |
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